molecular formula C12H13ClN2O3 B2756335 N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 104392-70-3

N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No.: B2756335
CAS No.: 104392-70-3
M. Wt: 268.7
InChI Key: BOWSHBSXFJENTE-UHFFFAOYSA-N
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Description

“N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide” is a complex organic compound. It contains an oxazolidinone ring, which is a type of heterocyclic compound. Oxazolidinones are a class of compounds that have been used in the development of antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxazolidinone ring attached to a 4-chlorophenyl group via a methylene (CH2) bridge. The acetamide group would be attached to the nitrogen of the oxazolidinone ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties might include a relatively high molecular weight and the presence of polar groups, which could make the compound soluble in polar solvents .

Scientific Research Applications

Photovoltaic Efficiency Modeling

  • Study: Spectroscopic and quantum mechanical studies were conducted on benzothiazolinone acetamide analogs, including compounds similar to N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide.
  • Application: These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and energy of electron injection. Their nonlinear optical activity and natural bond orbital analysis also provided insights into intramolecular interactions, relevant for solar energy applications (Mary et al., 2020).

Antimicrobial Activity

  • Study: Synthesis and evaluation of novel thiazolidinone and acetidinone derivatives, including similar compounds, were carried out.
  • Application: These compounds were screened for antimicrobial activity against various micro-organisms. Their structural establishment was based on elemental analysis and spectral data (Mistry et al., 2009).

Antibacterial Agents

  • Study: Synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of 4-oxo-thiazolidines and 2-oxo-azetidines, including related compounds, were analyzed for their antibacterial activity.
  • Application: The study found moderate to good activity against gram-positive and gram-negative bacteria, with a focus on the structural and physicochemical parameters influencing this activity (Desai et al., 2008).

Corrosion Inhibitors

  • Study: Research on the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives, including compounds akin to the target molecule, was conducted.
  • Application: These compounds showed potential as corrosion inhibitors. Their effectiveness was tested in acidic and oil medium, demonstrating promising inhibition efficiencies (Yıldırım et al., 2008).

α-Glucosidase Inhibitory Potential

  • Study: A series of N-aryl/aralkyl derivatives of similar compounds were synthesized and evaluated for their α-glucosidase inhibitory potential.
  • Application: These compounds showed promise as inhibitors of α-glucosidase, which is significant for treating diseases like diabetes. Molecular modeling and ADME predictions were also supportive of these findings (Iftikhar et al., 2019).

Anticancer Agents

  • Study: Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, which are structurally related to the target compound, were carried out.
  • Application: These compounds were investigated for their anticancer activity, particularly against lung adenocarcinoma cells. The study focused on their structural elucidation and selective cytotoxicity (Evren et al., 2019).

Anti-inflammatory Activity

  • Study: The synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides was examined.
  • Application: These derivatives showed significant anti-inflammatory activity, highlighting their potential in treating inflammatory diseases (Sunder et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If it’s similar to other oxazolidinones, it might have antibiotic activity .

Future Directions

The study of oxazolidinones and related compounds is a vibrant field, particularly in the development of new antibiotics. Future research might explore the biological activity of this compound and others like it .

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-9(13)3-5-10/h2-5,11H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWSHBSXFJENTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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